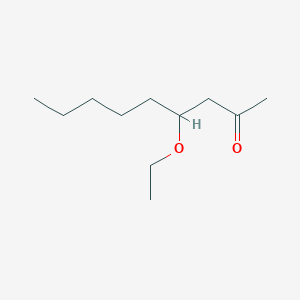

4-Ethoxynonan-2-one

Description

4-Ethoxynonan-2-one is a branched-chain ketone featuring an ethoxy (–OCH₂CH₃) substituent at the fourth carbon of a nine-carbon backbone. Its molecular formula is C₁₁H₂₂O₂, with a ketone group at position 2 and an ethoxy group at position 3.

Properties

CAS No. |

916062-23-2 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-ethoxynonan-2-one |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-8-11(13-5-2)9-10(3)12/h11H,4-9H2,1-3H3 |

InChI Key |

MDJTXFTYNKFYDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(=O)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxynonan-2-one typically involves the reaction of nonan-2-one with ethanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces a hydrogen atom on the nonanone backbone.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohols.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Nonanoic acid derivatives.

Reduction: Nonanol derivatives.

Substitution: Various substituted nonanone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxynonan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 4-Ethoxynonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can enhance the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Functional Group and Substituent Effects

Ethoxy vs. Methoxy Substituents

Ethoxy and methoxy groups are both electron-donating via oxygen’s lone pairs, but ethoxy’s longer alkyl chain increases steric hindrance and lipophilicity. For example:

- 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one (CAS 15345-89-8) contains a methoxy group on a pyranone ring. Its methoxy group enhances resonance stabilization but reduces solubility in nonpolar media compared to ethoxy analogues.

- 4-Methoxy-3-(trifluoromethyl)Acetophenone (from ) demonstrates how methoxy groups adjacent to electron-withdrawing groups (e.g., CF₃) can modulate reactivity. Ethoxy substituents in similar positions would likely reduce polarity and increase boiling points due to greater molecular weight.

Ethoxyethyl Esters

Ethoxyethyl esters (e.g., 2-ethoxyethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate, CAS 81529-72-8 ) share ethoxy motifs but in ester linkages. These esters typically exhibit higher volatility and lower thermal stability than ketones like 4-Ethoxynonan-2-one.

Structural Analogues in Ketones and Heterocycles

Positional Isomerism

- 4-Hexyloxyaniline () is an aromatic amine with a hexyloxy chain. ethyl) impacts hydrophobicity and melting points.

- 4-Methoxy-2-indolinone () is a heterocyclic ketone. Replacing methoxy with ethoxy in such systems could enhance membrane permeability in pharmaceutical applications.

Physicochemical Properties (Hypothetical Comparison)

Biological Activity

4-Ethoxynonan-2-one, a compound with the molecular formula CHO, is a ketone that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its antimicrobial, anti-inflammatory, and wound healing effects.

This compound is characterized by its ketone functional group and an ethoxy substituent. Its structure can be represented as follows:

- Chemical Structure :

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study focusing on the antimicrobial properties of similar compounds found that certain ketones can inhibit the growth of bacteria and fungi effectively. The specific mechanisms may involve disrupting microbial cell membranes or interfering with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study : A study involving inflammatory markers in human cell lines demonstrated that treatment with this compound led to a significant reduction in interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.

Wound Healing Activity

The wound healing properties of this compound have also been explored. A study assessed its efficacy in promoting wound closure in animal models. The results indicated accelerated healing rates compared to control groups.

Table 2: Wound Healing Efficacy of this compound

The biological activities associated with this compound can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of cellular integrity in bacteria and fungi.

- Anti-inflammatory Action : Inhibition of cytokine production and modulation of immune responses.

- Wound Healing : Stimulation of fibroblast proliferation and collagen synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.